(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl
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Overview
Description
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a tetrahydrofuran ring, and an amine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of tetrahydrofuran with a trifluoromethylating agent, followed by the introduction of an amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, making it a valuable tool in drug discovery.
Medicine
In medicine, (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the tetrahydrofuran ring provides structural stability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(Tetrahydrofuran-2-YL)ethan-1-amine hydrochloride: Similar structure but lacks the trifluoromethyl group.
(1S)-2,2,2-Trifluoro-1-(pyrrolidin-2-YL)ethan-1-amine hydrochloride: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.
Uniqueness
The presence of the trifluoromethyl group in (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride distinguishes it from similar compounds. This group enhances the compound’s chemical stability, reactivity, and binding affinity, making it a unique and valuable molecule for various applications.
Properties
Molecular Formula |
C6H11ClF3NO |
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Molecular Weight |
205.60 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m0./s1 |
InChI Key |
ZTMRBFTXWCXXJM-YKXIHYLHSA-N |
Isomeric SMILES |
C1CC(OC1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(OC1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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